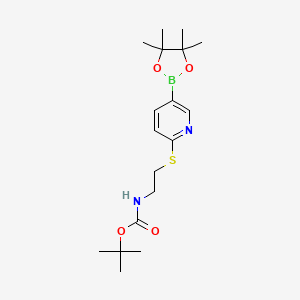
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities and applications in medicinal chemistry . This particular compound features a bromine atom at the 7th position and a cyclopropylmethyl-substituted pyrazole ring at the 2nd position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination and subsequent functionalization with a cyclopropylmethyl-substituted pyrazole . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper(I) iodide for regioselective synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the production methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while nucleophilic substitution can produce various substituted quinoxalines .
Scientific Research Applications
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline include:
- 7-Chloro-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- 7-Fluoro-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- 7-Iodo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom at the 7th position and the cyclopropylmethyl-substituted pyrazole ring can influence its pharmacokinetic properties and interaction with molecular targets .
Properties
IUPAC Name |
7-bromo-2-[1-(cyclopropylmethyl)pyrazol-4-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4/c16-12-3-4-13-14(5-12)19-15(7-17-13)11-6-18-20(9-11)8-10-1-2-10/h3-7,9-10H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJHJTLKJPVGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=CN=C4C=CC(=CC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
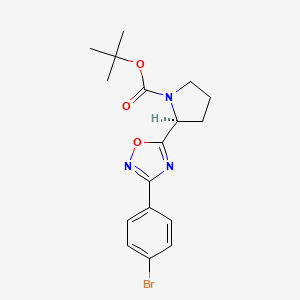
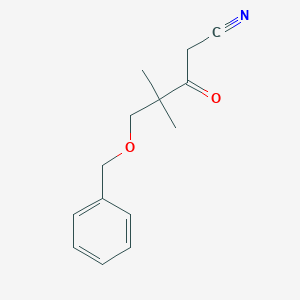
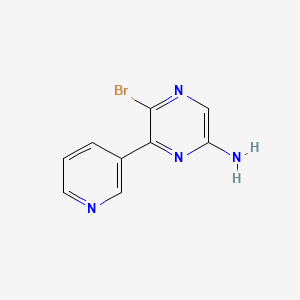
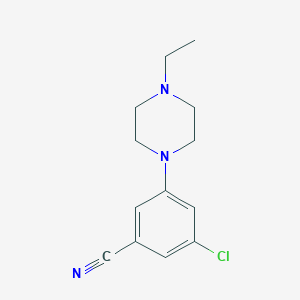
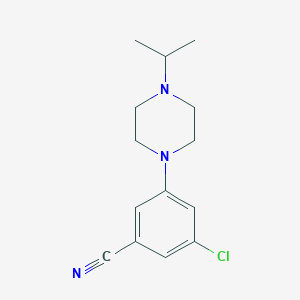
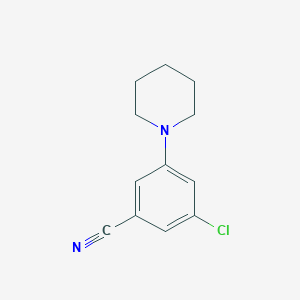
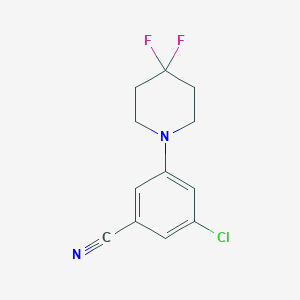
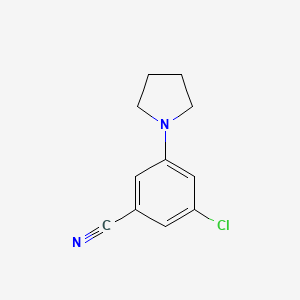
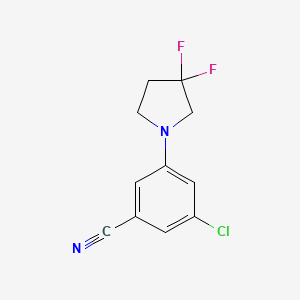
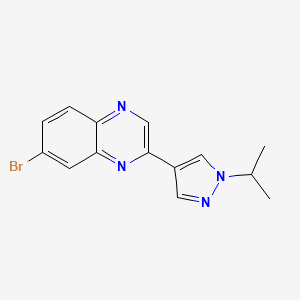
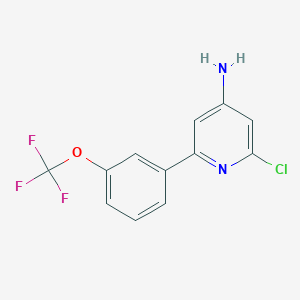

![tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate](/img/structure/B8161076.png)
